molecular formula C19H22Cl2N2O2 B6694425 N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B6694425
M. Wt: 381.3 g/mol
InChI Key: YOGVNLJHECTTGJ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two aromatic rings substituted with chlorine and methoxy groups

Properties

IUPAC Name

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2.ClH/c1-24-15-6-4-5-13(11-15)18(16-7-2-3-8-17(16)20)22-19(23)14-9-10-21-12-14;/h2-8,11,14,18,21H,9-10,12H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGVNLJHECTTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2Cl)NC(=O)C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is subsequently reacted with pyrrolidine-3-carboxylic acid chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide
  • N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrobromide
  • N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydroiodide

Uniqueness

N-[(2-chlorophenyl)-(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride salt form may exhibit different solubility and stability profiles, making it suitable for particular applications in research and industry.

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